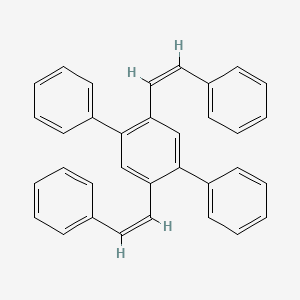

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

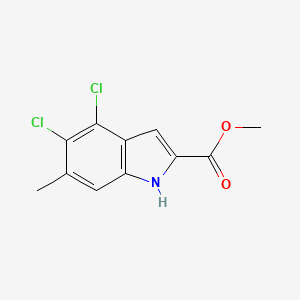

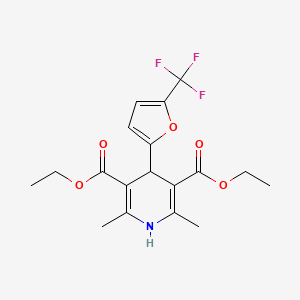

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is an organic compound known for its unique structural and optical properties. It belongs to the family of distyrylbenzenes, which are characterized by their extended conjugation and potential applications in optoelectronic devices. The compound is notable for its strong blue fluorescence in the solid state, making it a subject of interest in materials science and photophysics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general reaction scheme is as follows:

Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride, to form the ylide.

Reaction with Aldehyde: The ylide then reacts with benzaldehyde under controlled conditions to form the desired product.

The reaction conditions typically involve:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the double bonds to single bonds.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures.

Substitution: Nitric acid and sulfuric acid mixture for nitration, room temperature to 50°C.

Major Products

Oxidation: Formation of benzaldehyde derivatives or benzoic acids.

Reduction: Formation of 2,5-diphenyl-1,4-distyrylbenzene with reduced double bonds.

Substitution: Introduction of nitro groups to form nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene has several applications in scientific research:

Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its strong blue fluorescence.

Photophysics: Studied for its unique photophysical properties, including fluorescence and phosphorescence.

Materials Science: Investigated for its potential in creating new materials with specific optical properties.

Biological Imaging: Potential use as a fluorescent probe in biological imaging due to its strong emission properties.

Mecanismo De Acción

The mechanism by which Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exerts its effects is primarily through its electronic structure. The extended conjugation allows for efficient absorption and emission of light. The molecular targets include:

Fluorescence: The compound absorbs light and re-emits it at a longer wavelength, a process facilitated by its conjugated system.

Energy Transfer: Can participate in energy transfer processes, making it useful in light-harvesting applications.

Comparación Con Compuestos Similares

Similar Compounds

Trans,trans-2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with trans double bonds, leading to different optical properties.

2,5-Diphenyl-1,4-distyrylbenzene: Without specific cis or trans configuration, showing varied properties.

Uniqueness

Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is unique due to its specific cis configuration, which results in distinct optical properties such as a blue shift in the absorption spectrum compared to its trans counterpart . This configuration also leads to less intermolecular interaction in the crystal state, contributing to its strong fluorescence .

Propiedades

Fórmula molecular |

C34H26 |

|---|---|

Peso molecular |

434.6 g/mol |

Nombre IUPAC |

1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |

Clave InChI |

QCVRUHKZIPUQEM-SXAUZNKPSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)

![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)

![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)